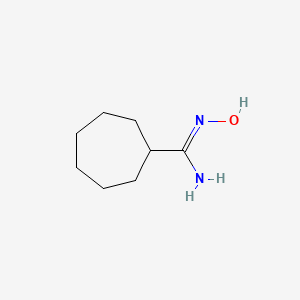

N'-hydroxycycloheptanecarboximidamide

Description

Properties

IUPAC Name |

N'-hydroxycycloheptanecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWOIMUMQVLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxycycloheptanecarboximidamide typically involves the reaction of cycloheptanecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

While detailed industrial production methods for N’-hydroxycycloheptanecarboximidamide are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the necessary reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxycycloheptanecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines .

Scientific Research Applications

N’-hydroxycycloheptanecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxycycloheptanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target molecules and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxycycloheptanecarboximidamide include:

- N-hydroxycyclohexanecarboximidamide

- N-hydroxycyclooctanecarboximidamide

- N-hydroxycyclopentanecarboximidamide

Uniqueness

N’-hydroxycycloheptanecarboximidamide is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

N'-hydroxycycloheptanecarboximidamide is a compound that has garnered attention in the scientific community due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique chemical structure, which allows it to participate in various chemical reactions. These include oxidation, reduction, and substitution reactions, which can lead to the formation of different derivatives with potentially varied biological activities.

Types of Reactions

- Oxidation : Can yield oxides under specific conditions.

- Reduction : May produce amines or other reduced products.

- Substitution : Involves the replacement of functional groups with other groups.

Common Reagents and Conditions

- Oxidizing agents : Hydrogen peroxide.

- Reducing agents : Sodium borohydride.

- Catalysts : Various catalysts facilitate substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific molecular targets, modulating their activity and potentially influencing various biological pathways. This interaction can lead to therapeutic effects or alterations in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibits α-amylase and α-glucosidase |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, warranting further exploration into its mechanism of action.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) associated with this compound. Understanding these relationships is crucial for optimizing its biological activity and therapeutic potential.

Key Findings:

- The compound's structural features significantly influence its binding affinity to target proteins.

- Modifications to the cycloheptane ring can enhance or diminish biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.